molecular formula C18H24Cl2N2 B000623 Cyclizine dihydrochloride CAS No. 5897-18-7

Cyclizine dihydrochloride

Cat. No.: B000623
CAS No.: 5897-18-7
M. Wt: 339.3 g/mol
InChI Key: CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclizine dihydrochloride (1-benzhydryl-4-methylpiperazine dihydrochloride) is a piperazine-derived H₁ receptor antagonist primarily used for the prevention and treatment of nausea and vomiting associated with motion sickness and postoperative recovery . Its molecular formula is C₁₈H₂₂N₂·2HCl (CAS 303-25-3), with a molecular weight of 302.84 g/mol. The compound exhibits a bioavailability of ~40%, a peak plasma concentration (Tₘₐₓ) of 4 ± 2 hours, and an elimination half-life of 26 ± 7 hours, metabolizing extensively into norcyclizine, an inactive metabolite . Cyclizine’s mechanism involves peripheral and central anticholinergic and antihistaminic effects, blocking vagus nerve responses and reducing histamine-induced bronchoconstriction in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclizine dihydrochloride is synthesized through a multi-step process involving the reaction of benzhydryl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Scientific Research Applications

Pharmacological Properties

Cyclizine dihydrochloride exhibits several pharmacological actions:

  • Antihistaminic Activity : It acts as an H1-receptor antagonist, effectively blocking histamine's action and alleviating allergy symptoms .
  • Antiemetic Effects : Cyclizine is widely used to prevent and treat nausea and vomiting associated with motion sickness and postoperative conditions .
  • Antispasmodic Properties : The compound displays atropine-like effects on intestinal smooth muscle, providing relief from spasms .
  • Local Anesthetic Effects : It has been noted for its moderate local anesthetic properties, contributing to its utility in clinical settings .

Motion Sickness and Vertigo Management

Cyclizine is predominantly utilized for:

  • Prevention of Motion Sickness : It is effective in reducing symptoms such as nausea, vomiting, and dizziness caused by motion sickness .
  • Management of Vertigo : The drug is often prescribed for patients suffering from vertigo due to vestibular disorders .

Palliative Care

Recent studies indicate that cyclizine can be beneficial in hospice settings:

  • Nausea and Vomiting Relief : It has shown positive outcomes in managing nausea among palliative care patients, with a reported benefit rate of approximately 75% .
  • Combination Therapy : Cyclizine is sometimes used in combination with opioids to enhance analgesic effects while managing side effects like nausea .

Recent Research Findings

Recent studies have explored various aspects of cyclizine's efficacy and mechanisms:

  • Cytotoxicity Studies : Research indicates that cyclizine can induce cytotoxicity and apoptosis in macrophages through both extrinsic and intrinsic apoptotic pathways. This suggests potential implications for immune response modulation .
  • Pharmacodynamics : Investigations into cyclizine's pharmacodynamics reveal that it may depress labyrinth excitability and affect the chemoreceptor trigger zone, contributing to its antiemetic properties .

Comparative Efficacy

A comparative analysis of cyclizine with other antihistamines reveals:

PropertyCyclizineDiphenhydramineMeclizine
Antihistaminic ActivityHighHighModerate
Antiemetic EffectStrongModerateStrong
Local Anesthetic EffectModerateLowLow
Use in Motion SicknessYesYesYes
Use in Palliative CareYesLimitedLimited

Comparison with Similar Compounds

Cyclizine dihydrochloride belongs to the piperazine class of antihistamines. Below is a detailed comparison with structurally and functionally related compounds:

Chlorcyclizine Hydrochloride

  • Structural Differences : Chlorcyclizine features a chlorine substitution on one benzene ring of the benzhydryl group, altering its electronic and steric properties compared to cyclizine .
  • Pharmacokinetics: Limited data are available, but its structural similarity suggests comparable absorption and metabolism. Chlorcyclizine is used as an internal standard in capillary zone electrophoresis (CZE) for cyclizine analysis due to distinct migration times (~7 minutes) .
  • Clinical Efficacy : Both compounds exhibit antihistaminic and antiemetic properties, with studies indicating efficacy against motion sickness . However, cyclizine demonstrates broader anticholinergic activity, including ileum relaxation and histamine blockade at lower doses (0.5 mg/kg in cats) .
  • Side Effects : Cyclizine is associated with urinary retention, glaucoma exacerbation, and hepatotoxicity (e.g., cholestatic jaundice) . Chlorcyclizine’s side effect profile is less documented but likely overlaps due to structural homology.

Buclizine Hydrochloride

  • Pharmacokinetics: No direct data are provided, but its lipophilicity may result in longer half-life and tissue distribution compared to cyclizine.
  • Clinical Use : Primarily used for vertigo and motion sickness, with anecdotal reports of superior efficacy in vestibular disorders.

Dimenhydrinate

  • Composition: A combination of diphenhydramine (an ethanolamine antihistamine) and 8-chlorotheophylline (a stimulant to counteract sedation) .
  • Mechanistic Differences : Unlike cyclizine, dimenhydrinate’s efficacy derives from dual H₁ receptor blockade and central nervous system stimulation.
  • Side Effects : Higher incidence of sedation compared to cyclizine due to diphenhydramine’s potent central H₁ activity.

Analytical Differentiation

Cyclizine and chlorcyclizine are distinguished via CZE using 50 mM phosphate buffer (pH 2.3) at 25 kV. Cyclizine migrates at 5.2 minutes, while chlorcyclizine elutes at 6.8 minutes, enabling precise quantification in formulations . Stress testing reveals cyclizine’s susceptibility to oxidative degradation, necessitating stability-indicating methods for shelf-life studies .

Pharmacological and Clinical Data Table

Parameter This compound Chlorcyclizine Hydrochloride Buclizine Hydrochloride Dimenhydrinate
Molecular Formula C₁₈H₂₂N₂·2HCl C₁₈H₂₁ClN₂·HCl C₂₈H₃₃ClN₂·2HCl C₁₇H₂₁NO·C₇H₇ClN₄O₂
CAS Number 303-25-3 3698-77-1 129-74-8 523-87-5
Half-Life 26 ± 7 hours Not available Not available 5–8 hours
Primary Use Motion sickness, postoperative nausea Motion sickness, allergies Vertigo, motion sickness Motion sickness, nausea
Key Side Effects Urinary retention, hepatotoxicity Likely similar to cyclizine Sedation, dry mouth Sedation, dizziness

Research Findings and Limitations

  • Efficacy in Animal Models : Cyclizine (30 mg/kg orally) blocks apomorphine- and copper sulfate-induced emesis in dogs but paradoxically hastens emesis in pigeons, highlighting species-specific responses .
  • Anticancer Potential: Unlike vanoxerine dihydrochloride (a CDK2/4/6 inhibitor with IC₅₀ ~4 µM in liver cancer cells), cyclizine lacks documented antitumor activity .
  • Degradation Profile : Cyclizine is stable under alkaline conditions (0.02 M NaOH, 5 days) but degrades in oxidative environments, necessitating protective storage .

Biological Activity

Cyclizine dihydrochloride is a piperazine derivative primarily classified as an H1 receptor antagonist. It is widely used for the treatment and prevention of motion sickness and nausea. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Pharmacological Properties

Mechanism of Action:
Cyclizine functions as an H1 receptor antagonist, blocking the effects of histamine in the body. It exhibits anticholinergic properties, which contribute to its antiemetic effects. The precise mechanism by which cyclizine alleviates symptoms of motion sickness remains partially understood but may involve modulation of the vestibular system and chemoreceptor trigger zones in the brain .

Pharmacokinetics:

  • Absorption: Cyclizine is well absorbed from the gastrointestinal tract, with effects typically beginning within 30 minutes after oral administration. Peak plasma concentrations occur approximately 1-2 hours post-dose.
  • Distribution: It has a volume of distribution of about 16.5 L/kg and shows significant plasma protein binding (59%-76% in animal studies) .
  • Metabolism: Cyclizine is extensively metabolized in humans, primarily to norcyclizine, which has minimal antihistaminic activity. The elimination half-life is approximately 13.5 to 20 hours .

Biological Activity

Cytotoxicity and Apoptosis:
Recent studies indicate that cyclizine can induce cytotoxicity and apoptosis in macrophage cell lines (RAW264.7). The cytotoxic effects are concentration-dependent, with significant activation of both intrinsic and extrinsic apoptotic pathways. Mechanistically, cyclizine promotes mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation .

Anti-inflammatory Effects:
Cyclizine has demonstrated anti-inflammatory properties in various animal models. For instance, it reduced formalin-induced paw edema and vascular permeability in rats, highlighting its potential utility in managing acute inflammatory responses .

Case Studies

  • Abuse Potential: A retrospective study involving teenagers in Utah revealed that cyclizine was frequently abused for its hallucinogenic effects. Symptoms included hallucinations (70%), confusion (40%), tachycardia (52%), and hypertension (69%) among those who ingested the drug intentionally . This raises concerns about its misuse despite its therapeutic benefits.
  • Intramuscular Injection Complications: A case reported severe progressive pain and stiffness in a patient who had been injecting cyclizine intramuscularly for nausea associated with a chronic condition. MRI findings indicated fibrotic changes, emphasizing the risks associated with non-therapeutic routes of administration .

Table 1: Summary of Key Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration~70 ng/mL
Volume of Distribution16.5 L/kg
Elimination Half-Life13.5 - 20 hours
Major MetaboliteNorcyclizine

Table 2: Reported Side Effects

Side EffectPercentage (%)
Hallucinations70
Confusion40
Tachycardia52
Hypertension69

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to determine the pharmacokinetic profile of cyclizine dihydrochloride in preclinical models?

To establish pharmacokinetic parameters, administer a single oral dose (e.g., 50 mg/kg) to fasted animal models (e.g., rodents) and collect serial blood samples. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations of cyclizine and its primary metabolite, norcyclizine. Calculate bioavailability, peak plasma concentration (CmaxC_{\text{max}}), time to CmaxC_{\text{max}} (TmaxT_{\text{max}}), area under the curve (AUC), and elimination half-life (t1/2t_{1/2}). Ensure validation of the analytical method for sensitivity (e.g., limit of detection ≤1 ng/mL) and specificity .

Q. How can researchers mitigate anticholinergic side effects when co-administering this compound with other anticholinergic agents in experimental models?

Design dose-escalation studies to identify subthreshold doses of cyclizine that retain antiemetic efficacy without additive anticholinergic effects. Monitor physiological markers (e.g., salivary secretion, intestinal motility) and behavioral endpoints (e.g., cognitive performance in maze tests). Use selective receptor antagonists (e.g., muscarinic acetylcholine receptor blockers) to isolate mechanisms. Stagger administration times to minimize pharmacodynamic overlap .

Q. What are validated analytical methods for quantifying cyclizine and its metabolites in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is suitable for quantifying cyclizine in plasma or tissue homogenates. For enhanced sensitivity, employ LC-MS/MS with electrospray ionization in positive ion mode. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction. Validate methods for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What methodological considerations are critical when investigating cyclizine's teratogenic potential in animal models?

Select species with comparable metabolic pathways to humans (e.g., rabbits, rats). Administer cyclizine during organogenesis (e.g., gestational days 6–15 in rats) at doses spanning the no-observed-adverse-effect level (NOAEL: 50 mg/kg/day in rats) and higher. Evaluate fetal outcomes (e.g., cleft palate, skeletal abnormalities) via micro-CT imaging and histopathology. Include control groups receiving vehicle or known teratogens (e.g., valproic acid). Address interspecies variability by scaling doses using body surface area .

Q. How should researchers design studies to resolve contradictions between in vitro and in vivo data on cyclizine's antiemetic efficacy?

Conduct parallel in vitro (e.g., H1 receptor binding assays) and in vivo (e.g., motion sickness models in ferrets) experiments under matched metabolic conditions (e.g., liver microsome co-incubation). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with behavioral outcomes. Investigate metabolite contributions by comparing cyclizine with norcyclizine in both systems. Control for blood-brain barrier permeability using cerebrospinal fluid sampling .

Q. How to optimize this compound's solubility and stability in experimental formulations for long-term studies?

Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and aqueous buffers (pH 3–5). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC. Include antioxidants (e.g., ascorbic acid) or complexing agents (e.g., cyclodextrins) to prevent oxidation. Lyophilize stock solutions under inert gas (e.g., argon) and store at -80°C with desiccants .

Q. How to evaluate the impact of cyclizine's N-demethylation on its pharmacological activity?

Compare parent cyclizine and norcyclizine in in vitro assays (e.g., H1 receptor binding, anticholinergic activity). In in vivo models, co-administer cyclizine with CYP3A4 inhibitors (e.g., ketoconazole) to block demethylation. Use radiolabeled cyclizine (e.g., 14^{14}C-cyclizine) to track metabolite distribution in tissues. Validate findings with knockout models lacking CYP enzymes .

Methodological Notes

  • Controls for CNS Studies : Include vehicle-only groups, positive controls (e.g., diphenhydramine for sedation), and blinded observers to reduce bias in behavioral assays .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional review board (IRB) approval for human tissue research.

Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047773
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-18-7, 303-25-3
Record name Cyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclizine dihydrochloride
Cyclizine dihydrochloride
Cyclizine dihydrochloride
Cyclizine dihydrochloride
Cyclizine dihydrochloride
Cyclizine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.